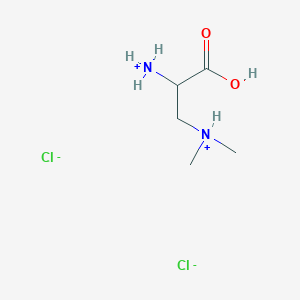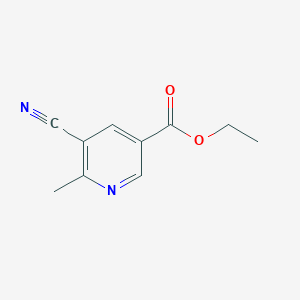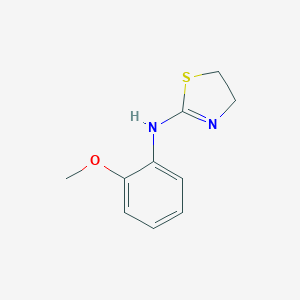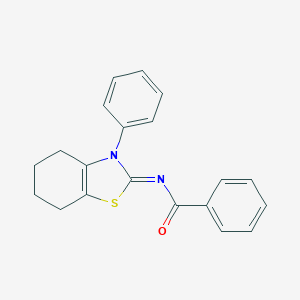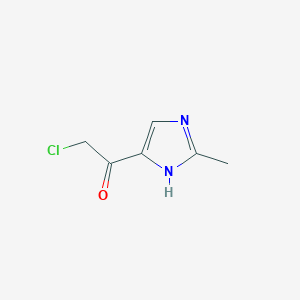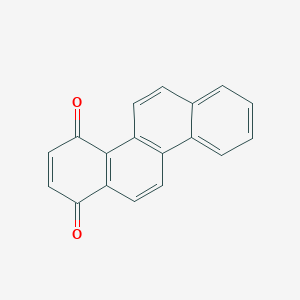
1,4-Chrysènequinone
Vue d'ensemble
Description
Chrysene-1,4-dione is a member of phenanthrenes.
Applications De Recherche Scientifique
Activation du récepteur des hydrocarbures aromatiques
La 1,4-Chrysènequinone (1,4-CQ) est connue pour être un activateur du récepteur des hydrocarbures aromatiques (Ahr), un capteur environnemental cellulaire . Cette activation peut avoir des impacts significatifs sur divers processus biologiques.
Modulation de la réponse inflammatoire
Dans une étude, il a été constaté que la 1,4-CQ, lorsqu'elle est utilisée en combinaison avec le lipopolysaccharide (LPS), un activateur inflammatoire représentatif, pourrait induire des réponses pro-inflammatoires significatives dans les macrophages . Cela suggère que la 1,4-CQ pourrait être utilisée pour étudier les réponses inflammatoires et éventuellement développer des médicaments anti-inflammatoires.
Recherche sur les conditions de type lupus
Il est intéressant de noter que la 1,4-CQ a été utilisée dans des recherches liées au lupus, une maladie auto-immune. Dans une étude, il a été constaté que l'activation de l'Ahr par la 1,4-CQ aggravait la gravité de la maladie chez les souris FcgRIIb −/−, un modèle génétique de lupus-like . Cela suggère que la 1,4-CQ pourrait être utilisée pour étudier la pathogenèse du lupus et éventuellement développer de nouvelles stratégies thérapeutiques.
Polarisation des macrophages
La 1,4-CQ a été trouvée pour influencer la polarisation des macrophages. Dans une étude, il a été constaté que le traitement avec la 1,4-CQ augmentait l'expression de CD-86, un biomarqueur de la polarisation des macrophages M1, dans les macrophages . Cela suggère que la 1,4-CQ pourrait être utilisée pour étudier la polarisation des macrophages et éventuellement développer de nouvelles stratégies pour moduler les réponses immunitaires.
Apoptose cellulaire
La 1,4-CQ a été trouvée pour induire l'apoptose cellulaire. Dans une étude, il a été constaté que le traitement avec la 1,4-CQ augmentait le nombre de cellules Annexin V-positives, indiquant une augmentation de l'apoptose cellulaire . Cela suggère que la 1,4-CQ pourrait être utilisée pour étudier l'apoptose cellulaire et éventuellement développer de nouvelles stratégies pour induire l'apoptose dans les cellules cancéreuses.
Synthèse chimique
La this compound est utilisée en synthèse chimique . Sa structure chimique unique en fait un composé précieux dans la synthèse de diverses molécules organiques complexes.
Mécanisme D'action
Target of Action
The primary target of 1,4-Chrysenequinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytoplasmic receptor and transcription factor that is activated by binding to corresponding ligands . It plays a crucial role in the regulation of innate and adaptive immunity .
Mode of Action
1,4-Chrysenequinone acts as an activator of AhR . It shows significant AhR ligand activity, with concentration equivalent with 25% of TCDD max (ECTCDD25s) of 9.7 nM and 1.9 μM in yeast and mouse hepatoma cell systems, respectively . This interaction with AhR leads to the activation of various genes, thereby transmitting relevant information by binding to DNA .
Biochemical Pathways
The activation of AhR by 1,4-Chrysenequinone affects various biochemical pathways. AhR is known to regulate the transcriptional expression of genes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The activation of AhR by 1,4-Chrysenequinone leads to significant changes at the molecular and cellular levels. It has been observed that 1,4-Chrysenequinone can lead to a more severe inflammatory response in certain conditions . For instance, it was used to produce a strong response in macrophages of FcgRIIb-/- mice, leading these mice to develop lupus-like features .
Safety and Hazards
When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
1,4-Chrysenequinone interacts with various enzymes and proteins. It acts as an activator for the Aryl Hydrocarbon Receptor (AhR), a protein that plays a crucial role in the regulation of biochemical reactions . The nature of this interaction involves the binding of 1,4-Chrysenequinone to the AhR, which can influence the receptor’s activity.
Cellular Effects
It is known that the compound can influence cell function through its interaction with the AhR . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1,4-Chrysenequinone exerts its effects through binding interactions with biomolecules such as the AhR . This can lead to changes in gene expression and potentially influence enzyme activity. The exact mechanism of action of 1,4-Chrysenequinone remains to be fully elucidated.
Propriétés
IUPAC Name |
chrysene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKIKBNUWJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143571 | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-16-1 | |
| Record name | 1,4-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?
A1: 1,4-Chrysenequinone exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, 1,4-Chrysenequinone can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].
Q2: What is the structural characterization of 1,4-Chrysenequinone?
A2: 1,4-Chrysenequinone is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.
Q3: What is known about the environmental impact and degradation of 1,4-Chrysenequinone?
A3: While specific details on the ecotoxicological effects of 1,4-Chrysenequinone aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for 1,4-Chrysenequinone formation and its subsequent introduction into ecosystems.
Q4: What analytical methods are commonly used to characterize and quantify 1,4-Chrysenequinone?
A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of 1,4-Chrysenequinone in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of 1,4-Chrysenequinone from complex mixtures and provides information about its abundance.
Q5: How does the structure of 1,4-Chrysenequinone relate to its activity?
A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like 1,4-Chrysenequinone []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, 1,4-Chrysenequinone and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].
Q6: What is the toxicological profile of 1,4-Chrysenequinone?
A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to 1,4-Chrysenequinone can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of 1,4-Chrysenequinone in various biological systems.
Q7: Has 1,4-Chrysenequinone been investigated in any in vitro or in vivo models?
A7: Yes, 1,4-Chrysenequinone has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that 1,4-Chrysenequinone exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of 1,4-Chrysenequinone worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of 1,4-Chrysenequinone and its relevance in understanding disease mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



